molecular formula C18H27NO3 B310606 Ethyl 3-(nonanoylamino)benzoate

Ethyl 3-(nonanoylamino)benzoate

Cat. No.: B310606
M. Wt: 305.4 g/mol
InChI Key: AKMLCIWRGJNKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(nonanoylamino)benzoate is a benzoic acid derivative featuring a nonanoylamino (C9 acylated amine) substituent at the 3-position of the aromatic ring and an ethyl ester at the carboxyl group. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 3-(nonanoylamino)benzoate

InChI

InChI=1S/C18H27NO3/c1-3-5-6-7-8-9-13-17(20)19-16-12-10-11-15(14-16)18(21)22-4-2/h10-12,14H,3-9,13H2,1-2H3,(H,19,20)

InChI Key

AKMLCIWRGJNKDI-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Alkoxy and Thioether-Linked Derivatives
  • Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2): Features alkoxy groups (but-3-enyloxy and octyloxy) at positions 3 and 3. Applications include liquid crystal materials, as suggested by FT-IR data (e.g., 1715 cm⁻¹ for ester C=O) .
  • I-6501/I-6502 (Isoxazolylamino Derivatives): These compounds have isoxazole moieties linked via thioether (I-6501) or ether (I-6502) bridges. The isoxazole ring contributes to hydrogen bonding and π-π stacking, making them candidates for enzyme inhibition (e.g., aquaporin inhibitors) .
Carbamoylamino and Urea Derivatives
  • Ethyl 4-(Carbamoylamino)Benzoate: The carbamoylamino group (-NH-CONH2) enhances hydrogen-bonding capacity, improving binding to biological targets. These derivatives are explored as aquaporin-3 and -7 inhibitors, with structure-activity relationship (SAR) studies highlighting the importance of substituent polarity .
  • Ethyl 3-[(Chloroacetyl)Amino]Methyl-4-Methylbenzoate: The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitutions. Such derivatives are intermediates in drug synthesis (e.g., antibiotics or kinase inhibitors) .
Nitro and Amino Derivatives
  • Ethyl 3-Nitrobenzoate : The electron-withdrawing nitro group reduces electron density on the aromatic ring, decreasing reactivity toward electrophilic substitution. This compound is used in organic synthesis as a precursor for amines via reduction .
  • Ethyl 3-Amino-3-Phenylpropanoate: The β-amino ester moiety enables cyclization reactions, forming heterocycles like oxazolines or imidazoles, which are pharmacologically relevant .
Dimethylamino Derivatives
  • Ethyl 4-(Dimethylamino)Benzoate: The dimethylamino group (-NMe2) acts as an electron donor, increasing resin cement reactivity and degree of conversion in polymer applications. It outperforms methacrylate-based co-initiators in photopolymerization .

Key Physicochemical and Functional Comparisons

Compound Substituent Key Properties Applications References
Ethyl 3-(nonanoylamino)benzoate Nonanoylamino (C9 acylated) High lipophilicity; potential slow hydrolysis due to steric hindrance Drug delivery, surfactants
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino (-NH-CONH2) Strong hydrogen bonding; moderate logP Enzyme inhibition (aquaporins)
Ethyl 3-nitrobenzoate Nitro (-NO2) Electron-deficient ring; reducible to amine Synthetic intermediate
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-NMe2) Electron-rich; enhances polymerization efficiency Dental resins, photopolymers
Ethyl 3-[(chloroacetyl)amino]methyl-4-methylbenzoate Chloroacetyl (-CO-CH2Cl) Electrophilic chloroacetyl group; reactive toward nucleophiles Pharmaceutical intermediates
I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Isoxazole-thioether Dual hydrogen-bonding and hydrophobic interactions Enzyme inhibitors, antimicrobial agents

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